Methyl blue free acid

Übersicht

Beschreibung

. It is widely used as a stain in histology, particularly for staining collagen in tissue sections. It is also used in differential staining techniques such as Mallory’s connective tissue stain and Gömöri trichrome stain . Additionally, methyl blue can mediate electron transfer in microbial fuel cells and stain fungal cell walls .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl blue free acid can be synthesized through a series of chemical reactions involving aromatic amines and sulfonation. The synthesis typically involves the condensation of benzaldehyde derivatives with aromatic amines followed by sulfonation to introduce sulfonic acid groups . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the desired product formation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors and automated control systems ensures high yield and consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl blue free acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and other hydride donors are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.

Major Products Formed:

Oxidation: Different oxidation states of methyl blue.

Reduction: Leuco methyl blue.

Substitution: Derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Treatment of Methemoglobinemia

Methylene blue is primarily used to treat methemoglobinemia, a condition where hemoglobin is unable to effectively release oxygen to body tissues. It acts as a reducing agent that converts ferric iron (Fe^3+) back to ferrous iron (Fe^2+), thus restoring the oxygen-carrying capacity of hemoglobin. The intravenous administration of methylene blue can reduce the half-life of methemoglobin from hours to minutes .

1.2 Antidote for Cyanide Poisoning

Methylene blue also serves as an antidote for potassium cyanide poisoning. Its ability to mimic oxygen's reduction potential allows it to facilitate electron transport in the mitochondria, thereby mitigating the toxic effects of cyanide .

1.3 Anti-Aging Properties

Recent studies have highlighted methylene blue's potential in skincare due to its antioxidant properties. It has been shown to enhance mitochondrial function and reduce oxidative stress in human skin fibroblasts, promoting skin longevity and improving wound healing .

Biological Applications

2.1 Staining Agent in Histology

In biological research, methylene blue is widely employed as a staining agent for various cellular components, including RNA and DNA. It is used in techniques such as northern blotting and can differentiate between viable and non-viable cells based on their ability to reduce the dye .

2.2 Aquaculture

Methylene blue is utilized in aquaculture for treating fungal infections in fish and protecting newly laid eggs from pathogens. Its application helps maintain healthy aquatic environments by preventing disease outbreaks .

Environmental Applications

3.1 Water Quality Testing

Methylene blue serves as an effective indicator for detecting surfactants in water samples. It can be used in titration experiments to assess the presence of anionic surfactants, which are common pollutants .

3.2 Wastewater Treatment

Research has demonstrated that methylene blue can be effectively degraded using advanced oxidation processes involving persulfate (PMS) in the presence of natural organic matter like humic acid. This method shows promise for remediating polluted water bodies by breaking down contaminants efficiently .

Analytical Chemistry Applications

4.1 Redox Indicator

Methylene blue is widely recognized as a redox indicator in analytical chemistry. It exhibits distinct color changes when transitioning between oxidized (blue) and reduced (colorless) states, making it useful for various titration methods .

4.2 Sulfide Detection

The formation of methylene blue from hydrogen sulfide reactions is utilized in photometric measurements for determining sulfide concentrations in environmental samples, particularly useful in soil microbiology .

Data Summary

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medical | Treatment of methemoglobinemia | Rapid restoration of hemoglobin function |

| Antidote for cyanide poisoning | Reduces toxic effects via electron transport | |

| Anti-aging skincare | Enhances mitochondrial function and wound healing | |

| Biological | Staining agent | Differentiates viable/non-viable cells |

| Aquaculture | Prevents fungal infections in fish | |

| Environmental | Water quality testing | Detects surfactants |

| Wastewater treatment | Efficient degradation of pollutants | |

| Analytical Chemistry | Redox indicator | Useful for titrations |

| Sulfide detection | Measures sulfide concentrations |

Case Studies

-

Case Study 1: Methylene Blue in Dermatology

A study demonstrated that methylene blue significantly improved skin hydration and dermal thickness while promoting wound healing in a reconstructed 3D human skin model, indicating its potential for dermatological applications . -

Case Study 2: Wastewater Remediation

An investigation into the degradation of methylene blue using PMS showed an efficiency increase from 40% to 95% with the addition of humic acid under optimal conditions, highlighting a promising approach for environmental remediation .

Wirkmechanismus

At the molecular level, methyl blue free acid exerts its effects through several mechanisms:

Inhibition of Soluble Guanyl Cyclase: This leads to the modulation of the nitric oxide-cyclic guanosine monophosphate signaling pathway.

Scavenging of Nitric Oxide: Reduces the levels of nitric oxide, which is involved in various physiological processes.

Photodynamic Therapy: Involves the generation of reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.

Vergleich Mit ähnlichen Verbindungen

- Methylene blue

- Crystal violet

- Aniline blue

- Potassium ferrocyanide

- Potassium ferricyanide

Methyl blue free acid stands out due to its unique staining properties, ability to mediate electron transfer, and diverse applications in various fields.

Biologische Aktivität

Methyl blue free acid, commonly known as methylene blue (MB), is a synthetic dye with a wide range of biological activities. This article will explore its mechanisms of action, therapeutic applications, and effects on various biological systems, supported by case studies and research findings.

Methylene blue is a thiazine dye that exhibits unique properties due to its ability to act as an electron acceptor. It participates in redox reactions, influencing various biochemical pathways. The primary mechanisms through which MB exerts its biological effects include:

- Inhibition of Nitric Oxide Synthase : MB inhibits nitric oxide synthase, leading to decreased levels of nitric oxide (NO), a signaling molecule involved in various physiological processes .

- Scavenging of Reactive Oxygen Species (ROS) : MB acts as a potent scavenger of superoxide radicals, which helps to mitigate oxidative stress in cells .

- Modulation of Mitochondrial Function : It enhances mitochondrial respiration by increasing oxygen consumption and ATP production, thus protecting cells from oxidative damage .

1. Antimicrobial Properties

Methylene blue has been shown to possess antimicrobial activity against a variety of pathogens. Its effectiveness is attributed to its ability to generate reactive oxygen species upon light activation, which can damage bacterial cell membranes and DNA.

Case Study : A study demonstrated that MB effectively reduced the viability of Staphylococcus aureus and Escherichia coli when exposed to light, suggesting potential applications in photodynamic therapy for infections .

2. Neuroprotective Effects

MB has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : It prevents tau protein aggregation by oxidizing cysteine residues, thereby maintaining tau in a monomeric state .

- Research Findings : In preclinical models, MB administration led to improved cognitive function and reduced neuroinflammation .

3. Treatment of Methemoglobinemia

Methylene blue is clinically used as an antidote for methemoglobinemia, a condition characterized by the presence of methemoglobin in the blood, which impairs oxygen delivery.

- Mechanism : MB reduces methemoglobin back to hemoglobin by acting as an electron donor .

- Clinical Evidence : A clinical trial reported that patients with drug-induced methemoglobinemia experienced rapid improvement following MB treatment, highlighting its efficacy as a therapeutic agent .

Table 1: Summary of Biological Activities of Methylene Blue

Eigenschaften

CAS-Nummer |

61489-48-3 |

|---|---|

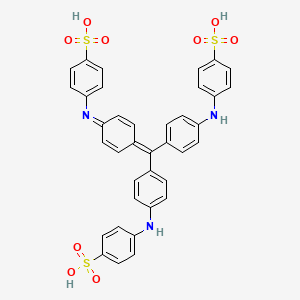

Molekularformel |

C32H25N3Na2O9S3 |

Molekulargewicht |

737.7 g/mol |

IUPAC-Name |

disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI-Schlüssel |

XOSXWYQMOYSSKB-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |

Kanonische SMILES |

CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

6415-98-1 |

Physikalische Beschreibung |

Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |

Synonyme |

Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.